3-Methylquinoline

Synthetic Chemistry Reaction Selectivity C-H Activation

3-Methylquinoline (CAS 612-58-8) is a monomethyl-substituted heteroaromatic compound belonging to the quinoline class, with a methyl group specifically positioned at the 3-carbon of the fused bicyclic ring system. It is a colorless to light yellow liquid at room temperature, with a melting point of 16-17 °C, a boiling point of 252-253 °C at atmospheric pressure, and a density of 1.069 g/mL at 25 °C.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 612-58-8
Cat. No. B029099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinoline
CAS612-58-8
SynonymsNSC 109149;  3-MQL; 
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-7H,1H3
InChIKeyDTBDAFLSBDGPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinoline (CAS 612-58-8) Procurement and Technical Specifications Guide


3-Methylquinoline (CAS 612-58-8) is a monomethyl-substituted heteroaromatic compound belonging to the quinoline class, with a methyl group specifically positioned at the 3-carbon of the fused bicyclic ring system. It is a colorless to light yellow liquid at room temperature, with a melting point of 16-17 °C, a boiling point of 252-253 °C at atmospheric pressure, and a density of 1.069 g/mL at 25 °C [1]. This positional isomer is distinguished from other methylquinolines by its unique electronic and steric properties, which dictate its reactivity profile and performance in specialized synthetic, enzymatic, and industrial applications. Sourcing high-purity material (≥98%) is critical for achieving reproducible outcomes in research and development workflows [2].

3-Methylquinoline Procurement Strategy: Why Positional Isomer Substitution Is Not Feasible


The procurement of methylquinolines requires careful differentiation, as the position of the methyl substituent profoundly influences chemical behavior. Unlike its 2- and 4-methyl isomers, the 3-methyl group of this compound is not adjacent to the heterocyclic nitrogen atom. This results in dramatically reduced acidity and, consequently, a lower propensity for deprotonation and subsequent nucleophilic functionalization at the methyl carbon [1]. Furthermore, the position dictates the compound's metabolic fate: enzymatic hydroxylation in degradative pathways occurs preferentially at the 2-position, whereas 2-methylquinoline is oxygenated at the 4-position [2]. Substituting one isomer for another would lead to divergent reaction outcomes, altered metabolic stability in biological studies, and potential failure in applications ranging from precision organic synthesis to specialized industrial formulations. The following evidence quantifies these critical differences.

3-Methylquinoline Quantitative Evidence Guide: Verifiable Differentiation Data for Scientific Selection


Comparative Reactivity of the Methyl Group: Poor Nucleophilicity of 3-Methylquinoline

3-Methylquinoline exhibits a significantly reduced propensity for base-mediated deprotonation at the methyl group compared to its 2-methyl isomer. This fundamental difference dictates the synthetic routes that can be employed for further functionalization [1].

Synthetic Chemistry Reaction Selectivity C-H Activation

Enzymatic Degradation Rate: Reduced Activity of Quinoline 2-Oxidoreductase on 3-Methylquinoline

In the enzymatic degradation pathway of Comamonas testosteroni 63, the first-step enzyme quinoline 2-oxidoreductase exhibits a markedly lower activity when the substrate is 3-methylquinoline compared to the unsubstituted parent compound, quinoline [1].

Microbial Degradation Enzyme Kinetics Environmental Fate

Mutagenicity Profile: Lower Mutagenicity Compared to 4- and 6-Methylquinoline

In a comparative genotoxicity study using Salmonella typhimurium strain TA100, 3-methylquinoline was found to be less mutagenic than the parent compound quinoline, whereas the 4- and 6-methyl isomers exhibited enhanced mutagenicity [1].

Genotoxicity Toxicology Safety Assessment

Electrochemical Polymerization: Inability to Form a Polymeric Film

A comparative electrochemical study of methyl-substituted quinolines revealed that, under identical conditions, 3-methylquinoline fails to undergo electropolymerization to form a conductive polymeric film, unlike its 4-methyl counterpart [1].

Electrochemistry Materials Science Polymer Synthesis

High-Temperature Acid Corrosion Inhibition: Performance of 3-Methylquinoline-Derived Quaternary Ammonium Salt

3-Methylquinoline serves as a critical building block for synthesizing high-performance corrosion inhibitors. A quaternary ammonium salt derived from 3-methylquinoline and benzyl chloride, formulated as the inhibitor GWS-G, demonstrates exceptional efficacy under extreme conditions relevant to oil and gas well acidification [1].

Corrosion Science Oilfield Chemistry Industrial Additives

3-Methylquinoline: Application Scenarios Derived from Quantitative Differentiation Evidence


Precision Synthesis: A Scaffold for Selective Core Modifications

As a synthetic intermediate, 3-methylquinoline is ideal for research programs requiring selective functionalization of the quinoline ring at positions other than the methyl group. The inertness of the 3-methyl group toward base-mediated deprotonation [1] allows chemists to perform a wide range of electrophilic substitutions and cross-coupling reactions without concern for unwanted side reactions at this position, ensuring high regioselectivity in the construction of complex pharmaceutical scaffolds. This makes it the preferred isomer for projects aiming to retain the methyl group while diversifying the molecular structure.

Environmental Microbiology: A Model Substrate for Biodegradation Pathway Elucidation

For environmental scientists studying the microbial degradation of N-heteroaromatic pollutants, 3-methylquinoline is an invaluable tool. Its well-characterized, but kinetically distinct, degradation pathway in bacteria like Comamonas testosteroni 63—exhibiting a 39% reduction in initial enzymatic oxidation rate compared to quinoline [2]—provides a model system for investigating how substituents influence metabolic flux and pathway bottlenecks. This knowledge is directly applicable to bioremediation strategy development.

Oilfield Chemical Formulation: Synthesis of High-Temperature Corrosion Inhibitors

3-Methylquinoline is a key raw material for the industrial synthesis of high-performance quaternary ammonium salt corrosion inhibitors. As evidenced by the GWS-G formulation, derivatives of this compound can protect N80 steel with a corrosion rate of only 70.25 g/(m²·h) after 4 hours in 20% HCl at 180°C [3]. This performance satisfies the rigorous industry standards for acidizing treatments in deep, hot oil and gas wells. Sourcing 3-methylquinoline of appropriate purity is essential for manufacturers of these specialty oilfield chemicals.

In Vitro Toxicology: A Less Mutagenic Isomer for Safety Screening

In toxicology and pharmacology laboratories, 3-methylquinoline can be selected as a less hazardous representative of the methylquinoline class for certain in vitro assays. Its established lower mutagenicity profile in the Ames test relative to both the parent quinoline and the more potent 4- and 6-methyl isomers [4] provides a data-driven justification for its use in safety assessment programs where a range of isomer-specific toxicities are being mapped and compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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